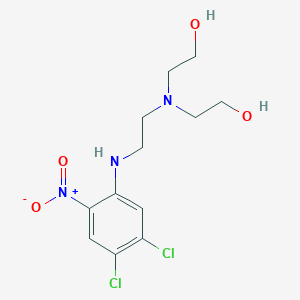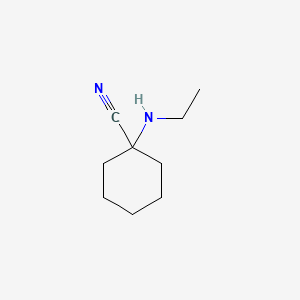
Benzyl 5-acetoxymethyl-3,4-dimethyl-2-pyrrolecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl 5-acetoxymethyl-3,4-dimethyl-2-pyrrolecarboxylate is a chemical compound with the molecular formula C17H19NO4 and a molecular weight of 301.345 g/mol It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 5-acetoxymethyl-3,4-dimethyl-2-pyrrolecarboxylate typically involves the esterification of 5-hydroxymethyl-3,4-dimethyl-2-pyrrolecarboxylic acid with benzyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The acetoxymethyl group is introduced via acetylation using acetic anhydride in the presence of a base such as pyridine .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
化学反応の分析
Types of Reactions: Benzyl 5-acetoxymethyl-3,4-dimethyl-2-pyrrolecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the acetoxymethyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.
Major Products:
Oxidation: Formation of 5-carboxymethyl-3,4-dimethyl-2-pyrrolecarboxylate.
Reduction: Formation of 5-hydroxymethyl-3,4-dimethyl-2-pyrrolecarboxylate.
Substitution: Formation of various substituted pyrrolecarboxylates depending on the nucleophile used.
科学的研究の応用
Benzyl 5-acetoxymethyl-3,4-dimethyl-2-pyrrolecarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and chemical processes.
作用機序
The mechanism of action of Benzyl 5-acetoxymethyl-3,4-dimethyl-2-pyrrolecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetoxymethyl group can undergo hydrolysis to release acetic acid and the corresponding alcohol, which can then participate in further biochemical reactions. The pyrrole ring structure allows for interactions with various biological macromolecules, influencing their function and activity .
類似化合物との比較
- Benzyl 5-acetoxymethyl-4-ethyl-3-methyl-2-pyrrolecarboxylate
- Benzyl 3,5-dimethyl-4-ethyl-2-pyrrolecarboxylate
- Benzyl 3,5-dimethyl-4-(methoxycarbonyl)-2-pyrrolecarboxylate
Comparison: Benzyl 5-acetoxymethyl-3,4-dimethyl-2-pyrrolecarboxylate is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and interaction profiles, making it valuable for targeted applications in research and industry.
特性
CAS番号 |
65038-94-0 |
|---|---|
分子式 |
C17H19NO4 |
分子量 |
301.34 g/mol |
IUPAC名 |
benzyl 5-(acetyloxymethyl)-3,4-dimethyl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C17H19NO4/c1-11-12(2)16(18-15(11)10-21-13(3)19)17(20)22-9-14-7-5-4-6-8-14/h4-8,18H,9-10H2,1-3H3 |
InChIキー |
BYVBNXJQPYPOQE-UHFFFAOYSA-N |
正規SMILES |
CC1=C(NC(=C1C)C(=O)OCC2=CC=CC=C2)COC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





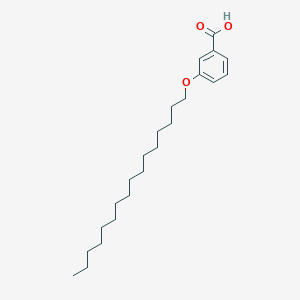
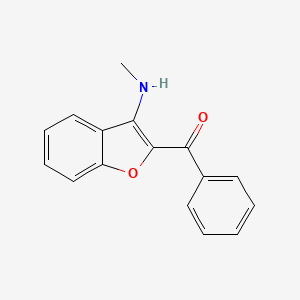

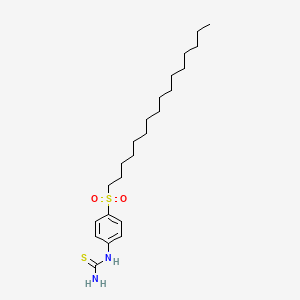
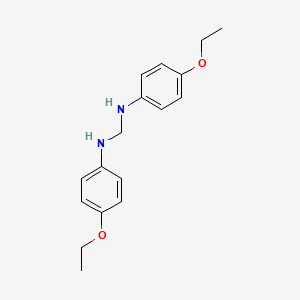
![2-methoxy-4-((E)-{[oxo(3-toluidino)acetyl]hydrazono}methyl)phenyl 3,4-dichlorobenzoate](/img/structure/B11957435.png)



